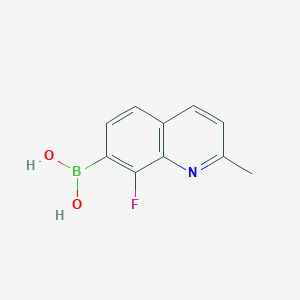

(8-Fluoro-2-methylquinolin-7-yl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(8-fluoro-2-methylquinolin-7-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BFNO2/c1-6-2-3-7-4-5-8(11(14)15)9(12)10(7)13-6/h2-5,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJIKMGAYNZCCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=C(C=C1)C=CC(=N2)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660295 | |

| Record name | (8-Fluoro-2-methylquinolin-7-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957035-06-2 | |

| Record name | (8-Fluoro-2-methylquinolin-7-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Fluoro-2-methylquinoline-7-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (8-Fluoro-2-methylquinolin-7-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(8-Fluoro-2-methylquinolin-7-yl)boronic acid , registered under CAS Number 957035-06-2, is a specialized heterocyclic building block of significant interest in medicinal chemistry and materials science.[][2][3][4] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its potential applications, particularly in the realm of drug discovery, underpinned by its utility in Suzuki-Miyaura cross-coupling reactions.

Introduction: The Significance of Fluorinated Quinolines and Boronic Acids in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antibacterial, antifungal, and antiviral properties.[5][6][7] The introduction of a fluorine atom into the quinoline core can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability, making fluorinated quinolines highly sought-after in drug design.[5][6]

Boronic acids and their derivatives are versatile reagents in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[8][9] In medicinal chemistry, the boronic acid moiety itself can act as a pharmacophore, capable of forming reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes, leading to potent and selective inhibition.

The convergence of these two valuable chemical entities in This compound creates a building block with immense potential for the synthesis of novel, complex, and biologically active molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 957035-06-2 | [][2][3][4] |

| Molecular Formula | C₁₀H₉BFNO₂ | [] |

| Molecular Weight | 204.99 g/mol | [] |

| Appearance | Typically an off-white to pale yellow solid | N/A |

| Boiling Point | 394.9 °C at 760 mmHg | [] |

| Density | 1.32 g/cm³ | [] |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | N/A |

Synthesis of this compound

Proposed Synthetic Workflow

The overall synthetic strategy involves three key stages:

-

Synthesis of the 8-Fluoro-2-methylquinoline Core: This is often achieved via a Skraup or Doebner-von Miller reaction, classic methods for quinoline synthesis.

-

Halogenation at the 7-position: Introduction of a bromine or iodine atom at the C7 position is necessary to facilitate the subsequent borylation step.

-

Miyaura Borylation: A palladium-catalyzed cross-coupling reaction with a boron source, such as bis(pinacolato)diboron (B₂pin₂), to install the boronic acid functionality.

Sources

- 2. 957035-06-2|this compound|BLD Pharm [bldpharm.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. scbt.com [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cas 957035-06-2|| where to buy this compound [english.chemenu.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Yoneda Labs [yonedalabs.com]

An In-depth Technical Guide to (8-Fluoro-2-methylquinolin-7-yl)boronic acid: Synthesis, Application, and Core Concepts for Drug Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of (8-Fluoro-2-methylquinolin-7-yl)boronic acid. It moves beyond a simple data sheet to deliver field-proven insights into its synthesis, core applications in palladium-catalyzed cross-coupling, and its strategic importance in medicinal chemistry. The protocols and mechanisms detailed herein are designed to be self-validating systems, grounded in established chemical principles.

Core Compound Analysis: Structure and Properties

This compound is a highly functionalized heterocyclic building block. Its utility stems from the unique combination of three key structural features: a quinoline scaffold, a fluorine substituent, and a reactive boronic acid moiety.

-

The Quinoline Scaffold : Quinolines are a prominent class of nitrogen-containing heterocyclic compounds present in numerous biologically active molecules and pharmaceuticals, including antimalarial and antibacterial agents.[1] Their rigid, planar structure serves as an excellent foundation for constructing complex molecular architectures.

-

The Fluorine Atom : The placement of a fluorine atom at the 8-position significantly modulates the molecule's electronic properties and lipophilicity. This can enhance metabolic stability, improve binding affinity to biological targets, and alter the pKa of the quinoline nitrogen, all critical considerations in drug design.

-

The Boronic Acid Group : This functional group is the cornerstone of the molecule's synthetic utility, primarily serving as the organoboron partner in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds.[2][3][4]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key properties of the title compound, essential for experimental design and safety assessment.

| Property | Value | Source(s) |

| CAS Number | 957035-06-2 | [][6][7][8] |

| Molecular Formula | C₁₀H₉BFNO₂ | [8] |

| Molecular Weight | 204.99 g/mol | [8] |

| IUPAC Name | This compound | [] |

| Boiling Point | 394.9°C at 760 mmHg | [] |

| Density | 1.32 g/cm³ | [] |

| Purity | Typically ≥95% | [] |

| SMILES | B(C1=C(C2=C(C=C1)C=CC(=N2)C)F)(O)O | [] |

| InChI Key | BVJIKMGAYNZCCJ-UHFFFAOYSA-N | [] |

Synthesis and Purification Workflow

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives. A common and reliable method is the Miyaura borylation of the corresponding aryl halide.

Causality : This pathway is chosen for its high functional group tolerance and generally good yields. The palladium-catalyzed reaction between an aryl halide (or triflate) and a diboron reagent like bis(pinacolato)diboron (B₂pin₂) is a robust method for installing a boronic ester, which can then be hydrolyzed to the desired boronic acid.[9]

Proposed Synthetic Workflow Diagram

Caption: General workflow for the synthesis and purification of the title compound.

Exemplary Synthesis Protocol

This protocol describes the synthesis starting from 7-bromo-8-fluoro-2-methylquinoline.

Trustworthiness : This protocol incorporates standard practices for ensuring anhydrous and anaerobic conditions, which are critical for the stability and activity of the palladium catalyst. The inclusion of a final characterization step validates the identity and purity of the product.

-

Reactor Setup : To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 7-bromo-8-fluoro-2-methylquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

-

Inert Atmosphere : Evacuate and backfill the flask with dry nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition : Add anhydrous 1,4-dioxane via cannula. Bubble nitrogen through the solvent for 15-20 minutes to degas it. Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Expert Insight : Pd(dppf)Cl₂ is an excellent choice for this type of borylation as the dppf ligand is bulky and electron-rich, promoting the oxidative addition step and stabilizing the catalytic species.

-

-

Reaction : Heat the mixture to 80-90 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Hydrolysis : Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude boronate ester can be hydrolyzed directly by stirring with a 2M HCl solution and an organic co-solvent like THF for 2-4 hours.

-

Purification and Characterization : After hydrolysis, adjust the pH to be slightly acidic and extract the boronic acid product. The crude product is then purified, typically by recrystallization from an appropriate solvent system (e.g., water/ethanol) or by silica gel column chromatography. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and substituted vinyl structures.[3]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][9]

Mechanism : The cycle involves three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[2]

-

Transmetalation : The organic group from the boronic acid (R²) is transferred to the palladium center. This step is base-activated, where the base coordinates to the boron atom, forming a more nucleophilic "ate" complex that facilitates the transfer.[3]

-

Reductive Elimination : The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

| Component | Role | Example | Molar Eq. |

| Aryl Halide | Electrophile | 4-Bromoanisole | 1.0 |

| Boronic Acid | Nucleophile | This compound | 1.2 - 1.5 |

| Pd Catalyst | Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 0.01 - 0.05 |

| Base | Activator | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0 - 3.0 |

| Solvent | Medium | Toluene/H₂O, Dioxane/H₂O, or DMF | - |

Expert Insight : Using a slight excess (1.2-1.5 eq) of the boronic acid is common practice. This is because boronic acids can undergo competitive side reactions, such as homocoupling or protodeboronation, and an excess ensures the aryl halide is fully consumed.

-

Reactor Setup : In a Schlenk flask, combine the aryl halide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.

-

Catalyst Addition : Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq) to the stirring mixture under a positive pressure of inert gas.

-

Reaction : Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by LC-MS or TLC.

-

Workup : After the reaction is complete, cool to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.

Relevance in Medicinal Chemistry and Drug Discovery

The fusion of a quinoline core with a boronic acid functional group makes this compound a valuable asset in medicinal chemistry.[10]

-

Scaffold for Bioactive Molecules : As a building block, it allows for the rapid introduction of the 8-fluoro-2-methylquinoline moiety into lead compounds. This scaffold is associated with a range of biological activities, and its derivatives are frequently explored as potential therapeutic agents.[1]

-

Boronic Acids as Pharmacophores : Beyond their role as synthetic intermediates, boronic acids themselves are increasingly recognized as pharmacologically active agents. The boron atom's empty p-orbital allows it to form reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites.[11] This mechanism is famously exploited by the proteasome inhibitor drug Bortezomib (Velcade®), used in cancer therapy.[11][12] The title compound could be used to synthesize novel enzyme inhibitors where the quinoline portion provides binding specificity and the boronic acid acts as a reactive "warhead."

Safety, Handling, and Storage

Organoboronic acids require careful handling to ensure user safety and maintain compound integrity.[13][14]

-

Personal Protective Equipment (PPE) : Always handle in a well-ventilated fume hood. Wear standard PPE, including safety goggles (ANSI Z87.1 compliant), a lab coat, and chemical-resistant gloves (e.g., nitrile).[13][15]

-

Handling : Avoid inhalation of dust and direct contact with skin and eyes.[14][16] Boronic acids are generally crystalline solids, so care should be taken to avoid creating dust during weighing and transfer.

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place. Refrigeration is recommended to maintain long-term stability.[13] Many boronic acids are sensitive to air and moisture, which can lead to degradation; storage under an inert atmosphere (nitrogen or argon) is best practice.[14]

-

Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can decompose the material.[13][14]

-

Waste Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[15]

References

-

ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]

-

Angene. (n.d.). (8-Fluoro-2-methylquinolin-7-yl);boronic acid | 957035-06-2. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Nuno Rodrigues de Almeida. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP. Retrieved from [Link]

-

ResearchGate. (n.d.). Current wide and important applications of boronic acids. Retrieved from [Link]

-

PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

Sources

- 1. cas 957035-06-2|| where to buy this compound [english.chemenu.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Yoneda Labs [yonedalabs.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. Angene - (8-Fluoro-2-methylquinolin-7-yl);boronic acid | 957035-06-2 | MFCD09475865 | AG003BZ1 [japan.angenechemical.com]

- 8. scbt.com [scbt.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.pt [fishersci.pt]

- 14. fishersci.com [fishersci.com]

- 15. ehs.washington.edu [ehs.washington.edu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of (8-Fluoro-2-methylquinolin-7-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-Fluoro-2-methylquinolin-7-yl)boronic acid, a fluorinated quinoline derivative, represents a class of compounds of significant interest in medicinal chemistry and materials science. Quinoline scaffolds are prevalent in numerous biologically active molecules, and the introduction of a boronic acid moiety opens avenues for diverse chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The fluorine substituent further modulates the electronic properties, lipophilicity, and metabolic stability of the molecule, making it an attractive building block in drug discovery programs. This guide provides a comprehensive overview of the known physical properties of this compound, offering insights into its handling, characterization, and application.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting the physical and chemical behavior of a compound.

Diagram: Molecular Structure of this compound

Caption: A generalized experimental workflow for the characterization of a new arylboronic acid.

Step-by-Step Methodologies

-

Appearance: Visually inspect the purified solid for its color and crystalline form.

-

Melting Point Determination:

-

Place a small amount of the dry, purified compound into a capillary tube.

-

Use a calibrated melting point apparatus.

-

Heat the sample slowly (e.g., 1-2 °C/min) near the expected melting point to ensure accuracy.

-

Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

-

-

Solubility Screening:

-

To a series of small vials, add a known amount of the compound (e.g., 1-5 mg).

-

Add a measured volume (e.g., 0.5 mL) of various solvents (e.g., water, methanol, ethanol, acetone, THF, dichloromethane, toluene, hexane) to each vial.

-

Vortex or sonicate the vials at room temperature.

-

Visually assess the solubility and classify as soluble, partially soluble, or insoluble.

-

-

Spectroscopic Analysis:

-

NMR: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a high-field NMR spectrometer.

-

FT-IR: Obtain the infrared spectrum of the solid sample using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

-

Mass Spectrometry: Analyze the compound using an appropriate ionization technique (e.g., ESI, EI) on a mass spectrometer to determine the molecular weight and fragmentation pattern. Obtain a high-resolution mass spectrum to confirm the elemental composition.

-

Conclusion

This compound is a valuable building block with significant potential in synthetic and medicinal chemistry. While a complete, experimentally verified set of its physical properties is not yet available in the public domain, this guide has synthesized the existing data from supplier information and predictive models, and provided a framework for its characterization based on established analytical techniques. As this compound becomes more widely used, it is anticipated that a more comprehensive dataset of its physical properties will emerge, further enabling its application in the development of novel molecules with desired functions.

References

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. [Link]

-

8-fluoro-2-methylquinoline-7-boronic acid (C10H9BFNO2). PubChemLite. [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link]

-

8-Fluoro-2-methylquinoline-7-boronic acid. AXEL. [Link]

(8-Fluoro-2-methylquinolin-7-yl)boronic acid synthesis methods

An In-depth Technical Guide to the Synthesis of (8-Fluoro-2-methylquinolin-7-yl)boronic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a valuable building block in contemporary drug discovery, serving as a key intermediate for the synthesis of complex molecules through cross-coupling reactions. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a boronic acid moiety at the C7 position, particularly with the modulating electronic influence of an 8-fluoro substituent, opens avenues for novel molecular designs.[1][2] This guide provides a comprehensive overview of the principal synthetic strategies for accessing this target compound, intended for researchers, medicinal chemists, and process development scientists. We will delve into two primary, field-proven methodologies: the classical halogen-intermediate pathway and the modern, atom-economical direct C-H borylation approach. The causality behind experimental choices, detailed step-by-step protocols, and the downstream utility of the title compound are discussed in detail.

Introduction: The Strategic Importance of Quinolines and Boronic Acids

The functionalization of the quinoline ring system is a cornerstone of modern medicinal chemistry.[3] Quinolines are present in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anticancer and antimalarial properties.[1][4] Boronic acids and their corresponding esters are exceptionally versatile synthetic intermediates, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed C-C bond formation is renowned for its mild conditions, high functional group tolerance, and reliability, making it a favored tool in the synthesis of complex pharmaceutical candidates.[2][7]

The target molecule, this compound (CAS No. 957035-06-2), combines these two valuable motifs.[][9][10] The 8-fluoro substituent provides a powerful tool for modulating physicochemical properties such as pKa and lipophilicity, which can profoundly impact a drug candidate's pharmacokinetic profile. This guide explores the most logical and efficient pathways to its synthesis.

Comparative Analysis of Synthetic Strategies

Two major retrosynthetic disconnections are considered for the synthesis of the target boronic acid. The choice between these routes often depends on factors such as starting material availability, desired scale, and tolerance for multi-step sequences versus the need for specialized catalysts.

-

Route A: The Halogen-Intermediate Pathway. This traditional and robust strategy involves the initial synthesis of a halogenated precursor, typically 7-bromo-8-fluoro-2-methylquinoline. This intermediate is then converted to the boronic acid derivative via either a lithium-halogen exchange followed by quenching with a borate ester or a palladium-catalyzed Miyaura borylation.[11]

-

Route B: Direct C-H Borylation. This modern approach offers improved atom economy by directly converting a C-H bond at the 7-position into a C-B bond, avoiding the need for a pre-functionalized halogenated substrate. Iridium-catalyzed C-H borylation has emerged as a particularly powerful method for the functionalization of heteroarenes.[12][13]

The following table summarizes the key characteristics of each approach:

| Feature | Route A: Halogen-Intermediate Pathway | Route B: Direct C-H Borylation |

| Starting Material | 8-Fluoro-2-methylquinoline (for halogenation) | 8-Fluoro-2-methylquinoline |

| Key Transformation | Lithium-Halogen Exchange or Miyaura Borylation | Iridium-Catalyzed C-H Activation/Borylation |

| Number of Steps | 2 or more (Halogenation + Borylation) | 1 (Direct Borylation) |

| Atom Economy | Lower (involves halogen installation/removal) | Higher (C-H -> C-B directly) |

| Key Reagents | n-BuLi, Trialkyl borate, Pd catalyst, Diboron ester | Ir catalyst (e.g., [Ir(OMe)COD]₂), Ligand, Diboron ester |

| Challenges | Regioselectivity of initial halogenation can be an issue. | Regioselectivity of C-H activation; catalyst cost. |

| Typical Yields | Moderate to Good over two steps. | Good to Excellent in one step.[13][14] |

Synthetic Methodologies in Detail

Route A: The Halogen-Intermediate Pathway

This pathway is predicated on the creation of a C7-halogen bond that can be readily converted to the desired boronic acid.

Caption: General workflow for the halogen-intermediate route.

Causality and Experimental Choices:

The critical step in this route is the regioselective halogenation of 8-fluoro-2-methylquinoline. The quinoline ring undergoes electrophilic substitution primarily at the C5 and C8 positions of the benzene ring under vigorous conditions.[15] However, the existing fluoro group at C8 deactivates this position. The directing effects of the nitrogen and the activating methyl group can favor substitution at other positions. Therefore, achieving high selectivity for the C7 position can be challenging and may require careful optimization of reagents and conditions, such as using N-bromosuccinimide (NBS) in strong acid.

Once the 7-bromo intermediate is secured, the Miyaura borylation is a reliable method for installing the boronate ester.[11] This reaction typically employs a palladium catalyst (e.g., Pd(dppf)Cl₂) with a diboron reagent like bis(pinacolato)diboron (B₂pin₂) and a base such as potassium acetate.[16] The final step is the hydrolysis of the pinacol ester to the free boronic acid, which is often straightforward.

Route B: Direct Iridium-Catalyzed C-H Borylation

This state-of-the-art method bypasses the halogenation step, offering a more efficient and elegant synthesis. Iridium catalysts, particularly with bidentate nitrogen-based ligands, have proven highly effective for the regioselective borylation of heteroarenes.[13][17]

Mechanism: Iridium-Catalyzed C-H Borylation

Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.

Causality and Experimental Choices:

The regioselectivity of C-H borylation is governed by a combination of steric and electronic factors. For quinolines, borylation often occurs at the most sterically accessible positions away from the ring fusion. In the case of 8-fluoro-2-methylquinoline, the C7 position is sterically less hindered than C5 (due to the peri-interaction with the C4-hydrogen) and electronically distinct. The Collins group has demonstrated that for 6-fluoroquinolines, iridium-catalyzed borylation proceeds with high regioselectivity at the C7 position.[12][13][14] This provides a strong precedent for applying this methodology to the 8-fluoro isomer. The standard catalyst system involves [Ir(OMe)COD]₂ as a precursor and a bipyridyl ligand like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy), which stabilizes the active iridium species and influences selectivity.[13]

Detailed Experimental Protocol: Direct C-H Borylation

This protocol is adapted from established procedures for the borylation of analogous fluoroquinoline systems and represents a robust starting point for optimization.[13][14]

Materials and Reagents:

-

8-Fluoro-2-methylquinoline (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)

-

[Ir(OMe)COD]₂ (1.5 mol%)

-

4,4′-Di-tert-butyl-2,2′-dipyridyl (dtbpy) (3.0 mol%)

-

Cyclohexane (or THF) as solvent

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 8-fluoro-2-methylquinoline, bis(pinacolato)diboron (B₂pin₂), [Ir(OMe)COD]₂, and 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add anhydrous cyclohexane via syringe to achieve a substrate concentration of approximately 0.2-0.5 M.

-

Reaction: Seal the vessel and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via GC-MS or TLC to confirm the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification (Pinacol Ester): The crude residue, containing the pinacol ester of the target boronic acid, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Hydrolysis to Boronic Acid:

-

Dissolve the purified pinacol ester in a 10:1 mixture of THF and water.

-

Add an excess of an aqueous acid (e.g., 2M HCl) or a reagent like sodium periodate to facilitate the deprotection.

-

Stir at room temperature for 4-12 hours until the conversion is complete (monitored by TLC or LC-MS).

-

Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

-

Downstream Application: Suzuki-Miyaura Coupling

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[7]

Caption: Application of the title compound in a Suzuki coupling.

This reaction allows for the direct linkage of the quinoline core to a wide variety of aryl or heteroaryl moieties, making it a powerful tool for building molecular libraries for high-throughput screening in drug discovery programs.[18] A typical protocol would involve reacting the boronic acid with an aryl halide in the presence of a palladium catalyst, a base, and a suitable solvent system.[2]

Conclusion

The synthesis of this compound is a critical enabling step for the exploration of novel chemical space in drug discovery. While traditional multi-step halogen-intermediate pathways remain viable, direct Iridium-catalyzed C-H borylation represents a more efficient, atom-economical, and modern approach.[13][19] The protocols and strategies outlined in this guide are based on robust, well-precedented chemical principles and provide a strong foundation for researchers to successfully synthesize this valuable building block and deploy it in their discovery programs.

References

-

Title: Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Practical C−H Functionalization of Quinones with Boronic Acids Source: Journal of the American Chemical Society URL: [Link]

-

Title: Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives Source: PubMed Central URL: [Link]

-

Title: Regioselective Iridium‐Catalyzed C8‐H Borylation of 4‐Quinolones via Transient O‐Borylated Quinolines Source: ResearchGate URL: [Link]

-

Title: Quinoline Series: Synthesis – openlabnotebooks.org Source: openlabnotebooks.org URL: [Link]

-

Title: A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Standard Lithiation–Borylation A user's guide Source: University of Bristol URL: [Link]

-

Title: Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones Source: American Chemical Society URL: [Link]

-

Title: Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones Source: PubMed Central URL: [Link]

-

Title: Lithiation- Borylation in Synthesis Source: University of Bristol URL: [Link]

-

Title: Quinoline-7-boronic acid Source: Frontier Specialty Chemicals URL: [Link]

-

Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PubMed Central URL: [Link]

-

Title: Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones Source: ACS Publications URL: [Link]

-

Title: Cp*Rh(III)-Catalyzed Regioselective C(sp3)–H Methylation of 8-Methylquinolines with Organoborons Source: ACS Publications URL: [Link]

-

Title: Preparation and Properties of Quinoline Source: SlideShare URL: [Link]

-

Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

-

Title: Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines Source: PubMed Central URL: [Link]

-

Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II) Source: ResearchGate URL: [Link]boryl-35-dimethylphenylmethyl-kC)palladiumII)

-

Title: Lithiation-Borylation Methodology and Its Application in Synthesis Source: SlideShare URL: [Link]

Sources

- 1. cas 957035-06-2|| where to buy this compound [english.chemenu.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 9. 957035-06-2|this compound|BLD Pharm [bldpharm.com]

- 10. scbt.com [scbt.com]

- 11. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. uop.edu.pk [uop.edu.pk]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility Profiling of (8-Fluoro-2-methylquinolin-7-yl)boronic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of the novel compound, (8-Fluoro-2-methylquinolin-7-yl)boronic acid. Given the absence of publicly available, quantitative solubility data for this specific molecule, this document outlines a systematic and robust experimental approach. The methodologies described herein are designed to yield high-quality, reproducible data essential for downstream applications in medicinal chemistry, process development, and formulation science.

Introduction: The Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a quinoline derivative, understanding its solubility is paramount. Quinolines are a prominent class of heterocyclic compounds with a wide range of biological activities, and their derivatives are often explored as potential therapeutic agents.[1][2] The boronic acid moiety introduces unique chemical properties, including the ability to form reversible covalent bonds, which is often exploited in inhibitor design.[3][4] However, this functional group also presents challenges, such as the potential for dehydration to form boroxines (cyclic anhydrides), which can complicate analysis and interpretation of solubility data.[5]

This guide will detail the necessary steps to accurately quantify the solubility of this compound in various solvents relevant to pharmaceutical development. We will explore the theoretical considerations, experimental design, analytical methodologies, and data interpretation required for a thorough solubility assessment.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is crucial for designing solubility experiments.

| Property | Value | Source |

| CAS Number | 957035-06-2 | [][7][8][9][10] |

| Molecular Formula | C₁₀H₉BFNO₂ | [10] |

| Molecular Weight | 204.99 g/mol | [10] |

| Boiling Point | 394.9°C at 760 mmHg | [] |

| Density | 1.32 g/cm³ | [] |

| Appearance | White to light yellow powder/crystal |

While specific solubility data is unavailable, related quinoline boronic acids are described as being slightly soluble in water and soluble in polar organic solvents.[3][11] This qualitative information provides a starting point for solvent selection.

Experimental Workflow for Solubility Determination

A systematic approach is necessary to obtain reliable solubility data. The following workflow is recommended:

Caption: Recommended experimental workflow for solubility determination.

Detailed Experimental Protocols

Materials and Reagents

-

This compound (Purity ≥ 95%)[]

-

Solvents:

-

Deionized Water (Type I)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO)[12]

-

Methanol

-

Acetonitrile

-

Ethanol

-

-

Buffers: A range of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 2 to 10 for pH-dependent solubility studies.

-

Analytical Standards: Accurately weighed samples of this compound for calibration curves.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The system should be allowed to reach equilibrium, which may take 24-72 hours. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifugation can be used to facilitate this process.

-

Sampling: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Dilution: Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted filtrate using a validated analytical method, such as UPLC-MS/MS.

pH-Dependent Solubility Profiling

The ionization state of a molecule can significantly impact its solubility. For a compound with a quinoline nitrogen, its solubility is expected to be pH-dependent.

Protocol:

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2 to 10).

-

Solubility Determination: Perform the shake-flask method as described in section 4.2 for each buffer.

-

pH Measurement: Measure the pH of the saturated solution after equilibration to confirm the final pH.

-

Data Analysis: Plot the measured solubility as a function of the final pH.

Analytical Methodologies for Quantification

The accurate quantification of boronic acids requires a sensitive and specific analytical method. Due to their polarity and potential for degradation, UPLC-MS/MS is the recommended technique.[5][13]

UPLC-MS/MS Method Development

Rationale: This method offers high sensitivity, selectivity, and a short run time, making it ideal for high-throughput analysis.[13] It can also distinguish the parent boronic acid from potential degradants like boroxines.

Starting Parameters:

-

Column: A C18 reversed-phase column (e.g., Acquity BEH C18) is a good starting point.[13]

-

Mobile Phase: A gradient of acetonitrile and water with an additive like ammonium acetate (e.g., 10 mM) is often effective for the analysis of boronic acids.[13]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. Monitor for the parent ion and one or two fragment ions for confirmation.

-

Calibration: Prepare a calibration curve using a series of known concentrations of the analytical standard. A linearity of R² > 0.99 is desirable.[5]

-

Validation: The method should be validated for linearity, accuracy (recovery of 97.1 to 105.7% is excellent), and precision (RSD < 2.0%).[13]

Caption: UPLC-MS/MS analytical workflow for boronic acid quantification.

Data Interpretation and Reporting

The final solubility data should be reported in a clear and standardized format.

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Deionized Water | 25 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

Conclusion

This technical guide provides a robust and scientifically sound framework for determining the solubility of this compound. By following these detailed protocols, researchers can generate accurate and reliable data that is crucial for advancing the development of this and other novel chemical entities. The emphasis on a validated UPLC-MS/MS method ensures the integrity of the analytical results, addressing the specific challenges associated with boronic acid chemistry.

References

- A Comparative Guide to Analytical Methods for Quantifying 2-Borono-4,5-dimethoxybenzoic Acid Derivatives. BenchChem.

- Quinoline-6-boronic acid (Cas 376581-24-7). Parchem.

- Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Chemical.

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).

- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.

- CAS 86-58-8: 8-Quinoline boronic acid. CymitQuimica.

- A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing).

- CAS 957035-06-2 8-Fluoro-2-methylquinolin-7-ylboronic acid. BOC Sciences.

- 5-Quinolinylboronic acid (Quinolin-5-ylboronic). MedChemExpress.

- CAS 957035-06-2 | this compound. Alchem Pharmtech.

- (8-Fluoro-2-methylquinolin-7-yl);boronic acid. Angene.

- Quinoline-8-boronic Acid 86-58-8. Tokyo Chemical Industry Co., Ltd.

- 957035-06-2|this compound. BLDpharm.

- cas 957035-06-2|| where to buy this compound. Chemenu.

- 8-Fluoro-2-methylquinoline-7-boronic acid. Santa Cruz Biotechnology.

- Quinoline. Wikipedia.

- SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.

Sources

- 1. cas 957035-06-2|| where to buy this compound [english.chemenu.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. CAS 86-58-8: 8-Quinoline boronic acid | CymitQuimica [cymitquimica.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. Angene - (8-Fluoro-2-methylquinolin-7-yl);boronic acid | 957035-06-2 | MFCD09475865 | AG003BZ1 [japan.angenechemical.com]

- 9. 957035-06-2|this compound|BLD Pharm [bldpharm.com]

- 10. scbt.com [scbt.com]

- 11. parchem.com [parchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

(8-Fluoro-2-methylquinolin-7-yl)boronic acid NMR analysis

An In-depth Technical Guide to the NMR Analysis of (8-Fluoro-2-methylquinolin-7-yl)boronic acid

Introduction

This compound is a substituted quinoline derivative that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structural complexity, incorporating a quinoline core, a fluorine atom, and a boronic acid moiety, necessitates a robust analytical approach for unambiguous characterization and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the molecule's atomic connectivity and chemical environment.

This guide offers a comprehensive, in-depth analysis of the NMR spectroscopic characterization of this compound. Moving beyond a simple recitation of expected values, this document explains the underlying principles and experimental considerations essential for acquiring and interpreting high-quality data. We will explore a multi-nuclear approach, including ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, supplemented by two-dimensional (2D) techniques to ensure complete and accurate structural elucidation.

Part 1: Foundational Concepts for NMR of Arylboronic Acids

A successful NMR analysis of this compound hinges on understanding the unique chemical behaviors of the boronic acid functional group.

The Boronic Acid-Boroxine Equilibrium

Arylboronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydride, known as a boroxine. This dehydration reaction can occur upon heating or even during storage, leading to a mixture of species in solution.[2][3]

Caption: Equilibrium between boronic acid and its boroxine anhydride.

This equilibrium complicates NMR analysis, as it can result in broadened signals or the presence of multiple sets of peaks, making interpretation difficult. The choice of solvent is the primary tool to control this equilibrium.

Critical Role of the NMR Solvent

The selection of a deuterated solvent is arguably the most critical experimental decision.

-

Aprotic Solvents (DMSO-d₆, Acetone-d₆): These are often the solvents of choice. Their polar nature effectively solvates the boronic acid, shifting the equilibrium in favor of the monomeric form. DMSO-d₆ is particularly effective at disrupting the hydrogen-bonding network of the boroxine trimer.

-

Protic Solvents (CD₃OD, D₂O): These solvents react with the boronic acid to form boronate esters (e.g., Ar-B(OMe)₂ in methanol-d₄).[2] While this can simplify the spectrum by eliminating the boroxine and providing sharp signals, the resulting spectrum represents a derivative, not the original analyte. However, running a spectrum in methanol-d₄ can be a useful trick to break up a persistent boroxine and confirm the backbone structure.[2]

-

Nonpolar Solvents (CDCl₃): Chloroform is generally a poor solvent for boronic acids and does not effectively break up the boroxine.[2] Spectra in CDCl₃ are often characterized by broad, poorly resolved peaks representing multiple species.[3]

The Influence of the Boron Nucleus

Boron has two naturally occurring NMR-active isotopes: ¹¹B (80.1% abundance, spin I = 3/2) and ¹⁰B (19.9% abundance, spin I = 3). The ¹¹B isotope is predominantly studied due to its higher abundance and smaller nuclear quadrupole moment, which results in sharper signals compared to ¹⁰B.[4]

Being a quadrupolar nucleus, ¹¹B experiences rapid relaxation. This leads to two main consequences in NMR:

-

The ¹¹B signal itself is inherently broad.

-

It can induce efficient relaxation (line broadening) in adjacent nuclei, most notably the ipso-carbon (C7) directly attached to it in the ¹³C NMR spectrum.

Part 2: Multi-Nuclear NMR Characterization

A complete analysis requires the integration of data from several different NMR experiments. The following sections detail the expected spectral features for each nucleus.

¹H NMR Spectroscopy: The Proton Framework

The ¹H NMR spectrum provides the initial overview of the molecule's proton environment.

Expected Spectral Features:

-

Aromatic Protons (δ ≈ 7.5 - 8.5 ppm): The quinoline ring system will display four distinct signals corresponding to H3, H4, H5, and H6. Due to the substitution pattern, these protons will appear as doublets or doublets of doublets. Crucially, the fluorine at C8 will introduce long-range couplings, particularly to H6 (meta coupling, ³JHF) and H5 (para coupling, ⁴JHF).

-

Methyl Protons (δ ≈ 2.7 ppm): The methyl group at the C2 position will appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift is characteristic of a methyl group on an aromatic ring adjacent to a nitrogen atom.[5][6]

-

Boronic Acid Protons (B(OH)₂): These protons are acidic and undergo rapid chemical exchange. They typically appear as a very broad, low-intensity singlet. Its chemical shift is highly dependent on solvent, concentration, and the presence of water. In many cases, especially in DMSO-d₆ containing trace water, this signal may exchange and become unobservable.

¹⁹F NMR Spectroscopy: A Simple and Definitive Probe

For fluorinated molecules, ¹⁹F NMR is an exceptionally sensitive and informative technique.

Expected Spectral Features:

-

Chemical Shift: A single resonance is expected for the fluorine atom at C8. The chemical shift for aryl fluorides can vary, but it typically falls within the +80 to +170 ppm range relative to CFCl₃.[7][8]

-

Multiplicity: The ¹⁹F signal will be split by neighboring protons. The primary coupling will be a three-bond coupling (³JFH) to H6, resulting in a doublet. A smaller four-bond coupling (⁴JFH) to H5 may also be resolved, further splitting the signal into a doublet of doublets.

¹¹B NMR Spectroscopy: Direct Observation of the Functional Group

This experiment directly probes the chemical state of the boron atom and is essential for confirming the presence and nature of the boronic acid group.

Expected Spectral Features:

-

Chemical Shift: The key diagnostic feature is the chemical shift, which distinguishes between the sp²-hybridized boronic acid and any potential sp³-hybridized boronate species.

-

Trigonal Planar Boronic Acid (sp²): A single, broad resonance is expected in the range of δ +28 to +33 ppm .[9]

-

Tetrahedral Boronate Adducts (sp³): If the boron atom complexes with a Lewis base (like water or DMSO) or forms a boronate ester, the signal will shift significantly upfield to a region between δ +5 to +15 ppm and become sharper.[4][10]

-

-

Experimental Consideration: To prevent a broad background signal from interfering with the spectrum, it is highly recommended to use a quartz NMR tube, which is free of borosilicate glass.[4]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals all ten unique carbon atoms in the molecule, though one signal may be challenging to observe.

| Atom | Expected δ (ppm) | Multiplicity (due to F) | Notes |

| C-CH₃ | ~25 | Quartet (¹JCH) | |

| C3 | ~122 | Singlet | Aromatic CH |

| C4 | ~137 | Singlet | Aromatic CH |

| C5 | ~128 | Doublet (⁴JCF) | Aromatic CH, small F coupling |

| C6 | ~125 | Doublet (³JCF) | Aromatic CH, F coupling ~5-10 Hz |

| C2 | ~158 | Singlet | Quaternary C |

| C4a | ~148 | Singlet | Quaternary C |

| C7 | ~130 (Broad) | Doublet (²JCF) | Ipso-carbon to Boron. Signal is often very broad or unobservable due to quadrupolar relaxation from ¹¹B.[11] |

| C8 | ~160 | Doublet (¹JCF) | Ipso-carbon to Fluorine. Exhibits a large one-bond C-F coupling constant (~240-260 Hz). |

| C8a | ~140 | Doublet (²JCF) | Quaternary C, F coupling ~15-20 Hz |

Table 1: Predicted ¹³C NMR Spectral Data for this compound.

2D NMR for Unambiguous Assignment

While 1D spectra provide the foundation, 2D NMR experiments are required to connect the signals and confirm the complete molecular structure.

Caption: Workflow for structural elucidation using 2D NMR techniques.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment will reveal the coupling network between the aromatic protons, definitively identifying which protons are adjacent. A clear correlation between H5 and H6 is expected.

-

HSQC (Heteronuclear Single Quantum Coherence): This directly correlates each proton with the carbon to which it is attached. It will unambiguously link the signals for H3, H4, H5, and H6 to their corresponding carbons (C3, C4, C5, C6) and the methyl protons to the methyl carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assigning the quaternary carbons. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

-

Methyl Protons (C2-CH₃ ) → C2, C3

-

H6 → C8, C5, C4a, C7

-

H4 → C5, C8a, C2

-

Part 3: Experimental Protocols

Adherence to a validated protocol is essential for obtaining reproducible, high-quality data.

Sample Preparation

-

Select Solvent: Choose DMSO-d₆ as the primary solvent for analysis of the boronic acid form.

-

Weigh Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. For ¹¹B NMR, a quartz tube (e.g., Norell QT500 or equivalent) is required.

-

Add Solvent: Add ~0.6 mL of deuterated solvent to the tube.

-

Dissolve: Gently vortex or sonicate the sample until it is fully dissolved. A clear, homogeneous solution should be obtained.

NMR Data Acquisition

The following are suggested starting parameters on a 400 MHz spectrometer.

| Experiment | Key Parameters | Purpose |

| ¹H | Scans: 16; Relaxation Delay (d1): 2s | Obtain high S/N proton spectrum. |

| ¹³C | Scans: 1024; Relaxation Delay (d1): 2s | Observe all carbon signals. |

| ¹⁹F | Scans: 64; Relaxation Delay (d1): 2s | Obtain high S/N fluorine spectrum. |

| ¹¹B | Scans: 2048; Relaxation Delay (d1): 0.5s | Observe the broad boron signal. Use a wide spectral window. |

| COSY | Scans: 8; d1: 1.5s | Map ¹H-¹H spin systems. |

| HSQC | Scans: 8; d1: 1.5s | Correlate ¹H and ¹³C one-bond connections. |

| HMBC | Scans: 16; d1: 1.5s | Correlate ¹H and ¹³C long-range connections for quaternary C assignment. |

Table 2: Recommended NMR Acquisition Parameters.

Part 4: Integrated Data Interpretation Workflow

A systematic approach ensures all spectral data is logically integrated for a final, validated structural assignment.

Caption: Logical workflow for the complete NMR analysis and structure validation.

Conclusion

The comprehensive NMR analysis of this compound is a multi-faceted process that requires more than a cursory look at a single spectrum. By understanding the inherent chemical properties of the boronic acid group and employing a suite of 1D and 2D NMR experiments, a complete and unambiguous structural characterization can be achieved. The strategic choice of solvent, the use of specialized hardware for ¹¹B NMR, and an integrated interpretation workflow are paramount. This guide provides the technical framework and field-proven insights necessary for researchers to confidently verify the structure and purity of this important chemical entity, ensuring the integrity of their subsequent research and development efforts.

References

- Green, T. W., & Wuts, P. G. M. (2012).

- SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts.

- ChemicalBook. (n.d.). Quinaldine(91-63-4) 1H NMR spectrum.

- SpectraBase. (n.d.). 2-Methylquinoline.

- PubChem. (n.d.). 2-Methylquinoline.

- Smith, M. R., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.

- Reddit. (2017).

- J-Stage. (n.d.). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride.

- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.

- Chemenu. (n.d.). cas 957035-06-2|| where to buy this compound.

Sources

- 1. cas 957035-06-2|| where to buy this compound [english.chemenu.com]

- 2. reddit.com [reddit.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Quinaldine(91-63-4) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. raineslab.com [raineslab.com]

- 11. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Analytical Imperative for a Modern Medicinal Chemistry Building Block

An In-depth Technical Guide to the Mass Spectrometry of (8-Fluoro-2-methylquinolin-7-yl)boronic acid

In the landscape of contemporary drug discovery, heterocyclic scaffolds are paramount. Among these, the quinoline ring system is a privileged structure, forming the core of numerous approved therapeutic agents. The functionalization of this scaffold allows for the fine-tuning of pharmacological properties. This compound (Chemical Formula: C₁₀H₉BFNO₂, Molecular Weight: 204.99 g/mol ) represents a key building block for this purpose.[1][] Its strategic placement of a fluorine atom, a methyl group, and a boronic acid moiety makes it an invaluable reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, for the synthesis of complex molecular architectures.

The successful application of this reagent in multi-step syntheses is contingent upon rigorous quality control. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical tool for verifying its identity, purity, and stability. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, moving beyond a simple recitation of parameters to explain the causality behind the analytical choices. It is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to characterize this and similar molecules.

The Unique Challenge of Boronic Acids in Mass Spectrometry

Before detailing the protocol, it is crucial to understand the inherent chemical behaviors of arylboronic acids that can complicate mass spectrometric analysis. Expertise in this area involves anticipating and mitigating these challenges rather than simply reacting to ambiguous data.

-

Dehydration and Boroxine Formation: Boronic acids have a strong propensity to undergo intermolecular dehydration to form cyclic, trimeric anhydrides known as boroxines.[3][4] This can occur in the solid state, in solution, or within the heated electrospray ionization (ESI) source. The presence of boroxines leads to ions at a much higher mass-to-charge ratio (m/z), complicating the interpretation of the molecular ion region.

-

Adduct Formation: The Lewis acidic nature of the boron atom and the presence of hydroxyl groups make boronic acids susceptible to forming adducts with solvents (e.g., methanol, acetonitrile) or buffer salts (e.g., sodium, ammonium).[5][6][7] While sometimes analytically useful, these adducts can also suppress the desired molecular ion signal and add complexity to the spectrum.

-

Ionization Ambiguity: The molecule possesses both a basic nitrogen on the quinoline ring, which is readily protonated in positive ion mode, and an acidic boronic acid group, which can be deprotonated in negative ion mode.[6][8] Selecting the appropriate ionization polarity is key to achieving maximum sensitivity and spectral clarity.

A well-designed analytical method anticipates these behaviors to generate clean, interpretable, and reproducible data.

High-Fidelity Analysis: A Validated LC-ESI-MS Protocol

The following protocol is designed as a self-validating system, where the combination of chromatographic separation and high-resolution mass spectrometry provides unambiguous characterization. Electrospray ionization (ESI) is the technique of choice as it is a "soft ionization" method that minimizes fragmentation, preserving the molecular ion.[9][10]

Experimental Workflow Diagram

Caption: End-to-end workflow for the analysis of this compound.

Step-by-Step Methodology

-

Sample Preparation & Solubilization

-

Objective: To prepare a homogenous, particulate-free solution at a concentration suitable for ESI-MS.

-

Protocol:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in a suitable solvent system to a stock concentration of 1 mg/mL. A 50:50 mixture of acetonitrile and water is a robust starting point.

-

Vortex and briefly sonicate to ensure complete dissolution.

-

Perform a serial dilution from the stock solution to a final working concentration of 1-10 µg/mL using the mobile phase as the diluent to ensure peak shape integrity.[7]

-

-

Expert Rationale: Using the initial mobile phase composition as the final diluent is critical to prevent solvent mismatch effects upon injection, which can cause peak distortion or splitting. The low concentration minimizes the risk of detector saturation and reduces the propensity for intermolecular reactions like boroxine formation.

-

-

Liquid Chromatography (LC) Parameters

-

Objective: To achieve chromatographic separation of the analyte from potential impurities, isomers, or degradation products.

-

Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is recommended for its speed and resolution.

-

Protocol Details:

Parameter Recommended Setting Causality & Justification Column Acquity BEH C18 (or equivalent), 1.7 µm, 2.1 x 50 mm A C18 stationary phase provides excellent hydrophobic retention for the quinoline core. The sub-2 µm particle size ensures high efficiency.[3] Mobile Phase A 0.1% Formic Acid in Water Provides a proton source to promote efficient ionization in positive mode and aids in good peak shape. Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is an excellent organic solvent for ESI due to its volatility and low viscosity. Gradient 5% B to 95% B over 5 minutes A gradient elution ensures that compounds with a range of polarities can be eluted effectively and as sharp peaks. Flow Rate 0.4 mL/min A typical flow rate for a 2.1 mm ID column, balancing analysis time with efficient ionization. Column Temp. 40 °C Elevated temperature reduces mobile phase viscosity, improving efficiency and potentially altering selectivity. | Injection Vol. | 2 µL | A small injection volume prevents column overloading and maintains sharp peaks. |

-

-

Mass Spectrometry (MS) Parameters

-

Objective: To ionize the analyte efficiently and measure its mass-to-charge ratio with high accuracy and resolution.

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is essential.

-

Optimized ESI Source Conditions:

Parameter Positive Ion Mode Negative Ion Mode Rationale Capillary Voltage +3.5 kV -3.0 kV Establishes the electrospray; polarity is chosen to generate the desired ion ([M+H]⁺ or [M-H]⁻). Cone/Nozzle Voltage 30 V -30 V A low voltage is used to gently guide ions into the mass spectrometer, preventing unwanted in-source fragmentation.[3] Source Temperature 120 °C 120 °C A moderate temperature that aids desolvation without causing thermal degradation of the analyte. Desolvation Gas Nitrogen, 600 L/hr Nitrogen, 600 L/hr High flow of inert gas facilitates the evaporation of solvent from the ESI droplets. Desolvation Temp. 350 °C 350 °C A higher temperature in this region ensures the final stage of desolvation is complete before ions enter the analyzer. | Mass Range | m/z 50 - 500 | m/z 50 - 500 | A range sufficient to encompass the expected molecular ions and potential adducts or dimers. |

-

Data Interpretation: From Spectrum to Structure

Accurate Mass and Isotopic Signature Verification

The cornerstone of confident identification is the agreement between the measured m/z and the theoretical m/z, which should be within 5 ppm for HRMS.[8][11] The presence of boron provides a secondary, definitive confirmation due to its unique isotopic distribution: ¹⁰B (19.9%) and ¹¹B (80.1%). The mass spectrum should exhibit a characteristic M and M-1 pattern reflecting this ratio.

Table 1: Key Theoretical m/z Values for this compound (C₁₀H₉BFNO₂)

| Ion Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Expected Ionization Mode |

| [M+H]⁺ | C₁₀H₁₀BFNO₂⁺ | 206.0786 | Positive |

| [M-H]⁻ | C₁₀H₈BFNO₂⁻ | 204.0641 | Negative |

| [M+Na]⁺ | C₁₀H₉BFNNaO₂⁺ | 228.0605 | Positive |

| [M-H₂O+H]⁺ | C₁₀H₈BFN⁺ | 188.0673 | Positive (Fragment) |

Note: Masses are calculated using the most abundant isotopes (¹¹B, ¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁹F).

Fragmentation Pathway Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is used to elicit structural information by fragmenting a selected precursor ion. For this compound, the protonated molecule ([M+H]⁺, m/z 206.08) is an excellent candidate for collision-induced dissociation (CID). The resulting product ion spectrum can confirm the connectivity of the molecule.

Proposed Fragmentation of the [M+H]⁺ Ion

Caption: Proposed CID fragmentation pathway for protonated this compound.

-

Loss of Water (H₂O): The most facile fragmentation is the neutral loss of water (18.01 Da) from the protonated boronic acid moiety, yielding a highly characteristic ion at m/z 188.07. This is often the base peak in the MS/MS spectrum.

-

Loss of Boric Acid (H₃BO₂): A more extensive fragmentation can result in the loss of the entire boronic acid group, leading to an ion corresponding to the 8-fluoro-2-methylquinoline core at m/z 146.06. This confirms the presence of the heterocyclic scaffold.

By observing these specific product ions, the identity and structural integrity of the parent compound can be validated with an extremely high degree of confidence.

Conclusion

The mass spectrometric analysis of this compound is a nuanced task that requires an understanding of the specific chemical properties of both the quinoline scaffold and the boronic acid functional group. By employing a robust LC-HRMS method with optimized ESI conditions, one can overcome challenges such as boroxine formation and generate clear, unambiguous data. The verification of the accurate mass, the characteristic boron isotope pattern, and the predictable fragmentation pathways via MS/MS provides a multi-layered, self-validating system for the unequivocal identification and quality assessment of this critical synthetic building block. This guide provides the foundational expertise for scientists to develop and execute such analyses with confidence, ensuring the integrity of their research and development efforts.

References

-

Wang, L., Dai, C., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry. Available at: [Link][5]

-

Wang, L., Dai, C., et al. (n.d.). Arylboronic Acid Chemistry Under Electrospray Conditions. Digital Commons@Georgia Southern. Available at: [Link][12]

-

Request PDF. (n.d.). Arylboronic Acid Chemistry under Electrospray Conditions. ResearchGate. Available at: [Link][6]

-

Reddy, G. V., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link][3]

-

Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. Available at: [Link][13]

-

Wikipedia. (n.d.). Electrospray ionization. Available at: [Link][9]

-

ResearchGate. (n.d.). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Available at: [Link][14]

-

Griffiths, R. L., et al. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link][7]

-

Singh, M., et al. (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. Available at: [Link][15]

-

Request PDF. (n.d.). Analysis of Boronic Acids by Nano Liquid Chromatography-Direct Electron Ionization Mass Spectrometry. ResearchGate. Available at: [Link][4]

-

El-Gendy, A. A., et al. (2014). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Journal of Chemistry. Available at: [Link][16]

-

Noguera-Oviedo, K., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link][8]

-

PubChemLite. (n.d.). 8-fluoroquinoline-7-boronic acid (C9H7BFNO2). Available at: [Link][17]

-

Noguera-Oviedo, K., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. Available at: [Link][11]

Sources

- 1. scbt.com [scbt.com]

- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. "Arylboronic Acid Chemistry Under Electrospray Conditions" by L. Wang, C. Dai et al. [digitalcommons.georgiasouthern.edu]

- 13. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. PubChemLite - 8-fluoroquinoline-7-boronic acid (C9H7BFNO2) [pubchemlite.lcsb.uni.lu]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoline Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract